molecular formula C19H20N4O3S2 B2954411 5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 946347-03-1

5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2954411
CAS No.: 946347-03-1
M. Wt: 416.51
InChI Key: LNAWWBCVUGEIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a compound that has gained increasing interest in the scientific community due to its potential applications in various fields of research and industry. It has a molecular weight of 416.52 and a molecular formula of C19 H20 N4 O3 S2 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a pyridazine ring, and a morpholine ring . The compound is achiral, with a logP of 3.6603, a logD of 3.6586, and a logSw of -3.7854 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor .


Physical and Chemical Properties Analysis

This compound is described as having a molecular weight of 416.52 and a molecular formula of C19 H20 N4 O3 S2 . It has a logP of 3.6603, a logD of 3.6586, and a logSw of -3.7854 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

This compound and related derivatives have been explored for their utility in organic synthesis, showcasing innovations in odorless oxidation processes and nucleophilic behavior. For instance, methyl 6-morpholinohexyl sulfide, a compound with a morpholine group similar to the one , was utilized as an efficient, odorless substitute for dimethyl sulfide in Corey–Kim and Swern oxidations, demonstrating an advancement in making these reactions more environmentally friendly and less offensive in odor (Nishide et al., 2004). Additionally, the nucleophilic behavior of 1-substituted morpholino ethenes provided insights into the reactivity of similar compounds, contributing to the understanding of their chemical properties (Ferri et al., 1978).

Anticancer and Antibacterial Applications

Research into the biological activities of sulfonamide derivatives, including structures incorporating morpholine groups, has revealed significant anticancer and antibacterial properties. A novel series of indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring showed promising inhibition against breast cancer cell lines, highlighting the potential of such compounds in cancer therapy (Gaur et al., 2022). Moreover, the modulation of antibiotic activity against multidrug-resistant strains by 4-(phenylsulfonyl) morpholine underscores the antimicrobial relevance of these compounds (Oliveira et al., 2015).

Enzyme Inhibition

Sulfonamide derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases, which play critical roles in physiological processes. For example, aromatic sulfonamide inhibitors of carbonic anhydrases exhibited nanomolar inhibitory concentration ranges, indicating their potential as therapeutic agents for conditions associated with these enzymes (Supuran et al., 2013).

Material Science and Luminescence

In the field of material science, the structural versatility of sulfonamide derivatives contributes to the development of novel materials. Tetranuclear lanthanide(III) sulfonate-phosphonate clusters based on similar structural motifs have been synthesized, displaying unique luminescent properties and magnetic interactions, suggesting applications in optoelectronics and magnetic materials (Du et al., 2006).

Properties

IUPAC Name

5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-14-2-9-19(27-14)28(24,25)22-16-5-3-15(4-6-16)17-7-8-18(21-20-17)23-10-12-26-13-11-23/h2-9,22H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAWWBCVUGEIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.